molecular formula C7H10N2O B136530 (2-Methoxypyridin-4-yl)methanamine CAS No. 148900-69-0

(2-Methoxypyridin-4-yl)methanamine

Cat. No. B136530
M. Wt: 138.17 g/mol
InChI Key: UQAHBOKPZNLKRF-UHFFFAOYSA-N
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Patent
US05527819

Procedure details

A solution of 4-cyano-2-methoxypyridine (0.55 g, 4.1 mmol) in ethanol was hydrogenated at 60 psi H2 in the presence of 10% Pd/C (100 mg). After 3.5 h the catalyst was removed by filtration through Super-Gel and the liltrate evaporated to give the title compound as a foam.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([O:9][CH3:10])[CH:4]=1)#[N:2]>C(O)C.[Pd]>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([O:9][CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
C(#N)C1=CC(=NC=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3.5 h the catalyst was removed by filtration through Super-Gel
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the liltrate evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.